1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is an organic compound that features a piperidine ring system with a sulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acid derivatives. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as GABA transporters. It catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides, which plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Piperine: An N-acylpiperidine found in plants of the Piperaceae family, known for its antioxidant properties.
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: A compound with similar structural features but different functional groups.
Uniqueness
1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is unique due to its combination of a sulfonyl group and a carboxylic acid group on the piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives.
Properties
Molecular Formula |
C11H20N2O4S |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
1-piperidin-1-ylsulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)10-5-4-8-13(9-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
InChI Key |
XDQCJJZPDFINPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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